molecular formula C16H15NO B1613115 4-(Benzyloxy)-6-methyl-1H-indole CAS No. 840537-99-7

4-(Benzyloxy)-6-methyl-1H-indole

Cat. No. B1613115
M. Wt: 237.3 g/mol
InChI Key: MSBBKVWWPURXKR-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological or chemical systems.



Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of the efficiency and environmental impact of the synthesis process.



Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise arrangement of atoms in the compound.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity, the conditions needed for reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility, and stability. It may also include its spectral properties, like its UV/Vis, IR, and NMR spectra.


Scientific Research Applications

Antioxidant and Antiproliferative Activity

Indole derivatives, including those related to 4-(Benzyloxy)-6-methyl-1H-indole, have been synthesized and evaluated for their antioxidant and photoprotective capacities, as well as their antiproliferative effects on human cancer cell lines. Arylidene-1H-indole-2-carbohydrazones, for example, showed promising antioxidant activity and growth inhibition at sub-micromolar concentrations on human erythroleukemia K562 and melanoma Colo-38 cells, indicating their potential in treating neoplastic diseases (Demurtas et al., 2019).

Nucleophilic Reactivities

The nucleophilic reactivities of various indole structures have been studied, revealing insights into their chemical behavior and providing a ranking of these compounds over a broad domain of the nucleophilicity scale. This research helps in understanding the reactivity of indole derivatives in synthetic organic chemistry (Lakhdar et al., 2006).

Synthetic Methodologies

Research on synthetic methodologies for indole derivatives includes the development of novel procedures for their preparation. For instance, a synthetic procedure for 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole has been reported, demonstrating a method suitable for industrial preparation with advantages such as low cost and high yield (Zuo, 2014).

Dual Inhibitor Development

Indole derivatives have been designed and synthesized as dual inhibitors of cholinesterase and monoamine oxidase, showcasing their therapeutic potential in neurodegenerative diseases. This research underscores the versatility of indole derivatives in medicinal chemistry (Bautista-Aguilera et al., 2014).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining appropriate safety measures for handling and disposing of the compound.


Future Directions

This involves discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure, or new reactions it could be used in.


properties

IUPAC Name

6-methyl-4-phenylmethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-12-9-15-14(7-8-17-15)16(10-12)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBBKVWWPURXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C(=C1)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619808
Record name 4-(Benzyloxy)-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-6-methyl-1H-indole

CAS RN

840537-99-7
Record name 4-(Benzyloxy)-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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